molecular formula C8H10ClN5O3 B1603275 N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1068607-13-5

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B1603275
M. Wt: 259.65 g/mol
InChI Key: KFZYVWBFMJTADM-UHFFFAOYSA-N
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Description

“N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide” is a heterocyclic organic compound . It has a molecular weight of 259.649700 g/mol and a molecular formula of C8H10ClN5O3 . The IUPAC name for this compound is N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide .


Molecular Structure Analysis

The molecular structure of “N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide” can be represented by the canonical SMILES string: CC(=O)NCCNC1=NC(=NC=C1N+[O-])Cl . This compound has 6 H-Bond acceptors and 2 H-Bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide” are not available in the retrieved data, it’s worth noting that compounds of this nature are often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide” has a molecular weight of 259.649700 g/mol and a molecular formula of C8H10ClN5O3 . The exact mass of the compound is 259.04700 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

properties

IUPAC Name

N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O3/c1-5(15)10-2-3-11-7-6(14(16)17)4-12-8(9)13-7/h4H,2-3H2,1H3,(H,10,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZYVWBFMJTADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610605
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

CAS RN

1068607-13-5
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.8 g (30 mmol) 2,4-dichloro-5-nitropyrimidine in 120 mL of tetrahydrofuran (THF) at −78° C. under Argon atmosphere was added 5.2 mL (30 mmol) of N,N-diisopropylethylamine followed by 3.1 mL (30 mmol) of N-acetylethylenediamine. The mixture was stirred at −78° C. for 30 min, allowed to warm to room temperature, and stirred for an additional 3 hours. The solvent was removed in vacuo and the residue purified by flash chromatography eluting with EtOAc to provide the compound of formula (2), N-(2-(2-chloro-5-nitropyrimidin-4-ylamino)ethyl)acetamide as pale yellow solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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